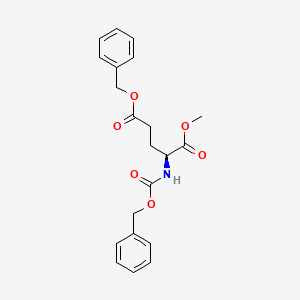

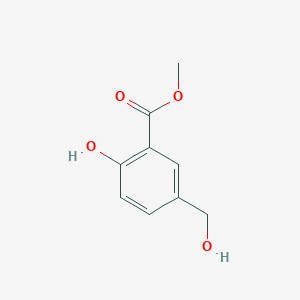

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate

概要

説明

“Methyl 2-hydroxy-5-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 183430-63-9 . It has a molecular weight of 182.18 and its IUPAC name is methyl 2-hydroxy-5-(hydroxymethyl)benzoate .

Molecular Structure Analysis

The InChI code for “Methyl 2-hydroxy-5-(hydroxymethyl)benzoate” is 1S/C9H10O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,10-11H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-5-(hydroxymethyl)benzoate” is a solid at room temperature . It has a molecular weight of 182.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .科学的研究の応用

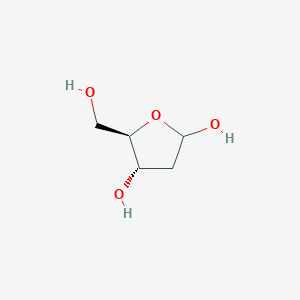

Selective Benzoylation in Ribonucleosides Synthesis

The compound plays a role in the selective benzoylation at the cis 2',3'-diols of protected ribonucleosides, facilitating the synthesis of RNA and DNA-RNA mixtures. This method simplifies the preparation and isolation of nucleic acid sequences, contributing to advancements in genetic engineering and molecular biology (Kempe et al., 1982).

Photophysical Properties for Luminescence Studies

Investigations into the photophysical properties of derivatives of methyl 2-hydroxy-5-(hydroxymethyl)benzoate reveal its potential in enhancing the quantum yield of deep blue luminescence. Such characteristics are valuable in the development of new luminescent materials for applications in optical devices and sensors (Kim et al., 2021).

Corrosion Inhibition

Theoretical and experimental studies have demonstrated the efficacy of methyl 2-hydroxy-5-(hydroxymethyl)benzoate derivatives in inhibiting the corrosion of mild steel in acidic environments. This application is significant in the field of materials science, particularly for protecting infrastructure and machinery in industrial settings (Arrousse et al., 2021).

High-Performance Polymer Synthesis

The compound has been utilized in the synthesis of novel high-performance polymers, specifically in the preparation of AB-type monomers modified by orderly hydroxy groups. This research contributes to the development of advanced materials with potential applications in aerospace, automotive, and electronic industries (Qinglon, 2014).

Mushroom Tyrosinase Inhibitors

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. This research has implications for the development of treatments for hyperpigmentation disorders and the cosmetic industry (Wang et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements H302, H315, H319, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin, eyes, or clothing .

特性

IUPAC Name |

methyl 2-hydroxy-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,10-11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSQENCUBOZXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate | |

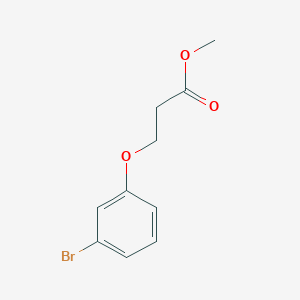

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

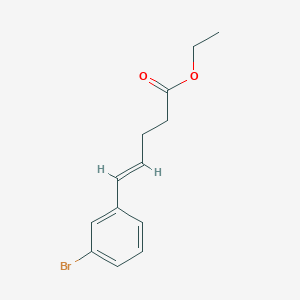

![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)

![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)

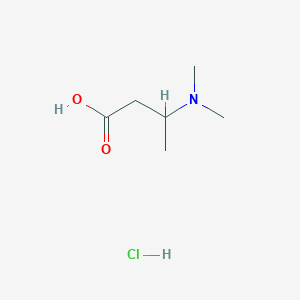

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)